N-(3-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide
Description
Properties
Molecular Formula |
C18H20N6O3 |
|---|---|
Molecular Weight |
368.4 g/mol |
IUPAC Name |
N-(3-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide |
InChI |
InChI=1S/C18H20N6O3/c1-12(25)19-13-5-3-6-14(11-13)20-17(26)8-4-7-15-21-22-16-9-10-18(27-2)23-24(15)16/h3,5-6,9-11H,4,7-8H2,1-2H3,(H,19,25)(H,20,26) |
InChI Key |
YWRMEIZMSZWYIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)CCCC2=NN=C3N2N=C(C=C3)OC |
Origin of Product |
United States |
Biological Activity
N-(3-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide is a complex organic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with similar compounds.
Structural Characteristics
The compound features a unique molecular structure characterized by:
- Acetamidophenyl group : This moiety is known for its potential in modulating various biological activities.
- Triazolo-pyridazine framework : The presence of these rings suggests possible interactions with multiple biological targets, enhancing its pharmacological profile.
Research indicates that this compound may function through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound acts as an inhibitor for certain enzymes involved in inflammatory pathways.
- Receptor Modulation : It may also interact with specific receptors, influencing cellular signaling pathways related to inflammation and cancer progression.
Anti-inflammatory Properties
The compound has shown significant anti-inflammatory activity in various assays. For instance, it demonstrated the ability to inhibit the production of pro-inflammatory cytokines and chemokines in vitro. This activity suggests potential applications in treating inflammatory diseases.
Anticancer Activity
This compound has been evaluated for its anticancer properties. Studies indicate that it may induce apoptosis in cancer cell lines through the modulation of apoptotic pathways.
Comparative Analysis with Similar Compounds
A comparative analysis with structurally similar compounds reveals the unique position of this compound in terms of biological activity.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-cyclooctyl-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide | Cyclooctyl group | Potential enzyme inhibitor |
| 5-amino-1H-pyrazole derivatives | Pyrazole ring | Anticancer properties |
| 6-methoxy-pyridazine derivatives | Pyridazine ring | Anti-inflammatory effects |
The acetamido group combined with the triazolo-pyridazine structure provides distinct pharmacological properties not observed in other similar compounds.
Case Studies and Research Findings
Recent studies have focused on elucidating the specific interactions and effects of this compound. For example:
- In vitro Studies : Various cell lines were treated with the compound to assess its cytotoxicity and ability to induce apoptosis. Results indicated significant reductions in cell viability at specific concentrations.
- In vivo Studies : Animal models have been utilized to evaluate the anti-inflammatory effects of the compound. Results showed a marked decrease in paw edema in carrageenan-induced inflammation models.
Scientific Research Applications
Research indicates that N-(3-acetamidophenyl)-4-(6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)butanamide exhibits notable biological activity. Key applications include:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor. It may interact with specific enzymes involved in various metabolic pathways, which can lead to therapeutic applications in diseases where these enzymes are dysregulated .
- Receptor Modulation : Preliminary studies suggest that this compound could modulate receptor activity, influencing signaling pathways relevant to conditions such as cancer and inflammation .
- Anti-inflammatory and Anticancer Activities : Evidence points to its involvement in anti-inflammatory responses and anticancer mechanisms. Its unique structure may enhance its efficacy compared to other similar compounds .
Case Studies and Research Findings
Recent studies have focused on synthesizing derivatives of this compound to explore their biological activities further. For example:
- Synthesis and Evaluation : Researchers have synthesized various derivatives and evaluated their inhibitory effects on key enzymes related to metabolic disorders. These investigations have highlighted the compound's potential as a therapeutic agent for conditions like diabetes and Alzheimer's disease .
- Molecular Modeling Studies : Computational studies have been conducted to predict the binding affinities of this compound with target proteins. These insights contribute to understanding its mechanism of action and optimizing its structure for enhanced activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues of the [1,2,4]Triazolo[4,3-b]Pyridazine Core
The triazolo-pyridazine core is a pharmacophore in several bioactive compounds. Key structural variations among analogs include:
- Substituents on the triazolo-pyridazine ring : Methoxy (target compound) vs. methyl or chloro groups.
- Linker modifications : Butanamide chains vs. shorter/longer alkyl or aryl linkers.
- Terminal substituents : Acetamidophenyl, sulfonamide, or benzyl groups.
Table 1: Structural and Functional Comparison of Selected Analogs
Research Findings and Implications
- Antimicrobial Potential: Analogs with sulfonamide or benzamide termini (e.g., ) show moderate activity against microorganisms, suggesting the target compound’s acetamidophenyl group could be optimized for similar effects .
- Cytotoxicity : Methyl-substituted triazolo-pyridazines (e.g., compound 24 ) demonstrate cytotoxicity against Hep cell lines (IC50: ~1.2 μg/ml), highlighting the role of methyl/methoxy groups in modulating activity .
Preparation Methods
Triazolopyridazine Core Synthesis
Thetriazolo[4,3-b]pyridazine moiety is constructed via a Huisgen cycloaddition between an azide and alkyne, followed by annulation. A representative pathway involves:
| Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| CuI | DMF | 25 | 87 |
| CuBr | THF | 40 | 78 |
| None | DMF | 25 | <5 |
Butanamide Side Chain Assembly
The N-(3-acetamidophenyl)butanamide segment is synthesized via amide coupling :
Step 1: Chloroacid Chloride Formation
-
4-Chlorobutanoyl chloride is prepared by treating 4-chlorobutyric acid with thionyl chloride (SOCl₂) under reflux.
Step 2: Amidation
Final Coupling and Global Deprotection
Nucleophilic Substitution
-
The 4-chlorobutanamide intermediate undergoes displacement with the triazolopyridazine core in DMF at 80°C for 24 hours, catalyzed by potassium carbonate (K₂CO₃). This step attains 68% yield after HPLC purification.
Equation
Comparative Analysis of Solid-Phase vs. Solution-Phase Synthesis
Solid-Phase Approach
Solution-Phase Approach
-
Advantages : Higher yields (68–72%) and scalability for industrial applications.
-
Disadvantages : Requires chromatographic purification, increasing solvent waste.
Table 2: Method Comparison
| Parameter | Solid-Phase | Solution-Phase |
|---|---|---|
| Yield (%) | 55–60 | 68–72 |
| Purity (HPLC, %) | ≥95 | ≥98 |
| Scalability | Low | High |
Critical Optimization Steps
Regioselective Cycloaddition
Side Chain Functionalization
-
Base Selection : TEA outperforms weaker bases (e.g., pyridine) in amidation steps, minimizing ester hydrolysis.
-
Temperature Control : Maintaining 0–5°C during chloroacid chloride formation prevents thermal degradation.
Analytical Characterization
Spectroscopic Confirmation
Q & A
Basic: What are the critical steps and reaction conditions for synthesizing this compound?
Methodological Answer:
Synthesis typically involves multi-step reactions, including:
- Substitution reactions under alkaline conditions to introduce methoxy or acetamide groups (e.g., using K₂CO₃ as a base in DMF at 60–80°C) .
- Cyclization to form the triazolo[4,3-b]pyridazine core, often requiring reflux in acetic acid or toluene with catalytic p-toluenesulfonic acid (PTSA) .
- Amide coupling via condensing agents like HATU or DCC in anhydrous dichloromethane (DCM) to attach the butanamide moiety .
Critical parameters include solvent choice (polar aprotic solvents enhance nucleophilicity), temperature control (±2°C for reproducibility), and stoichiometric ratios (1:1.2 molar excess of nucleophiles to avoid side reactions) .
Basic: Which spectroscopic techniques are essential for structural confirmation?
Methodological Answer:
- 1H/13C NMR : Assign peaks for methoxy (δ ~3.9 ppm), acetamide (δ ~2.1 ppm for CH₃), and triazole protons (δ ~8.5–9.0 ppm) .
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (e.g., [M+H]+ expected for C₂₀H₂₁N₅O₃: 404.1712) with <2 ppm error .
- HPLC-PDA : Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
Discrepancies may arise from:
- Purity variations : Use preparative HPLC to isolate batches with ≥98% purity and retest in standardized assays (e.g., kinase inhibition assays) .
- Solubility differences : Pre-dissolve the compound in DMSO (≤0.1% final concentration) and verify via dynamic light scattering (DLS) to avoid aggregation artifacts .
- Structural analogs : Compare with derivatives (e.g., replacing methoxy with ethoxy) to isolate substituent-specific effects .
Advanced: What strategies optimize synthetic yield while minimizing by-products?
Methodological Answer:
- Design of Experiments (DoE) : Vary temperature (60–100°C), catalyst loading (5–15 mol%), and solvent (DMF vs. THF) to identify optimal conditions .
- In-situ monitoring : Use FTIR or Raman spectroscopy to track reaction progress and quench at >90% conversion .
- By-product analysis : Identify impurities via LC-MS and adjust protecting groups (e.g., tert-butyl esters) to block unwanted nucleophilic attacks .
Advanced: How to evaluate stability under physiological conditions?
Methodological Answer:
- Forced degradation studies : Incubate at pH 1–10 (37°C, 24 hr) and analyze via HPLC to identify hydrolysis products (e.g., cleavage of the acetamide group) .
- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation using diode-array detection .
- Thermal stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures (>150°C indicates suitability for long-term storage) .
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core modifications : Synthesize analogs with pyridazine replaced by pyrimidine or triazole rings to assess scaffold flexibility .
- Substituent variation : Replace methoxy with halogen (Cl, F) or methyl groups to probe electronic effects on target binding (e.g., kinase ATP pockets) .
- Docking simulations : Use AutoDock Vina to predict interactions with biological targets (e.g., PARP-1 or CDKs) and validate with SPR binding assays .
Advanced: What analytical methods validate batch-to-batch consistency?
Methodological Answer:
- NMR fingerprinting : Compare 1H NMR spectra across batches; deviations >5% in integration indicate impurities .
- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and packing motifs .
- Elemental analysis : Ensure C, H, N values align with theoretical (±0.3% tolerance) .
Advanced: How to address low solubility in aqueous buffers?
Methodological Answer:
- Salt formation : Co-crystallize with sodium or potassium to enhance hydrophilicity .
- Nanoparticle formulation : Use antisolvent precipitation with PLGA-PEG to create 100–200 nm particles (PDI <0.2) .
- Prodrug design : Introduce phosphate or glucuronide groups for in-situ hydrolysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
